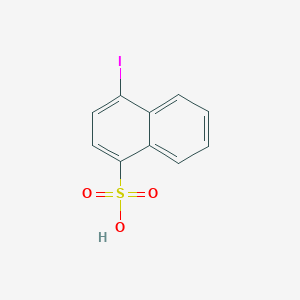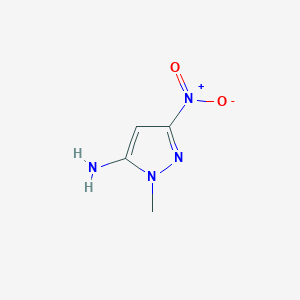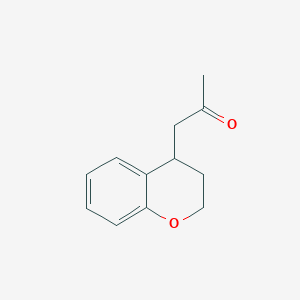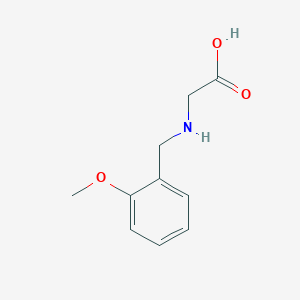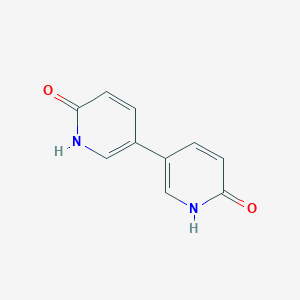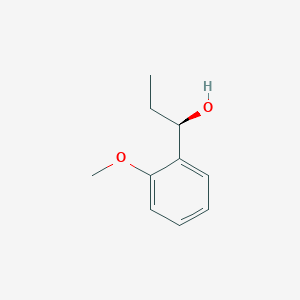
(R)-1-(2-Methoxyphenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(2-Methoxyphenyl)-1-propanol, commonly known as homovanillyl alcohol, is an organic compound that belongs to the class of alcohols. It is a colorless liquid that has a sweet, floral odor. Homovanillyl alcohol has been extensively studied for its potential applications in scientific research and pharmaceutical industries.
Mécanisme D'action
The mechanism of action of homovanillyl alcohol is not fully understood. It is believed to exert its neuroprotective effects by inhibiting the aggregation of alpha-synuclein and reducing oxidative stress. Homovanillyl alcohol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Effets Biochimiques Et Physiologiques
Homovanillyl alcohol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. Homovanillyl alcohol has also been shown to increase the levels of glutathione, an antioxidant that is involved in the protection against oxidative stress. Additionally, homovanillyl alcohol has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
Homovanillyl alcohol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, homovanillyl alcohol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of homovanillyl alcohol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential applications in the treatment of other diseases such as cancer and diabetes. Additionally, there is a need to further understand its mechanism of action and to develop more effective synthesis methods.
Méthodes De Synthèse
Homovanillyl alcohol can be synthesized by several methods. One of the most common methods is the reduction of vanillin using sodium borohydride. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propanal in the presence of sodium borohydride. The yield of homovanillyl alcohol can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Applications De Recherche Scientifique
Homovanillyl alcohol has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Homovanillyl alcohol has been shown to inhibit the aggregation of alpha-synuclein, a protein that is involved in the pathogenesis of Parkinson's disease.
Propriétés
Numéro CAS |
105836-13-3 |
|---|---|
Nom du produit |
(R)-1-(2-Methoxyphenyl)-1-propanol |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R)-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m1/s1 |
Clé InChI |
VZYLWUFNOMSQSJ-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](C1=CC=CC=C1OC)O |
SMILES |
CCC(C1=CC=CC=C1OC)O |
SMILES canonique |
CCC(C1=CC=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



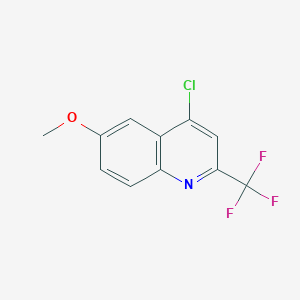
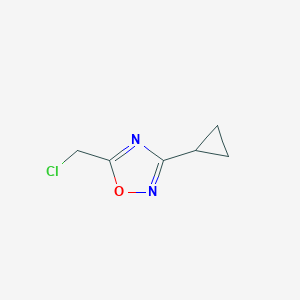
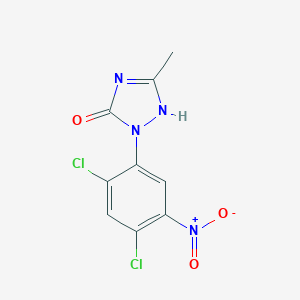
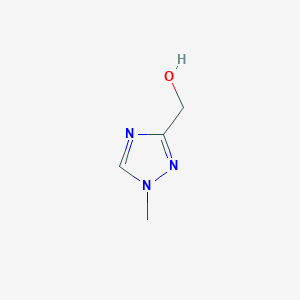
![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)
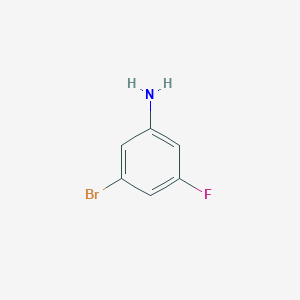
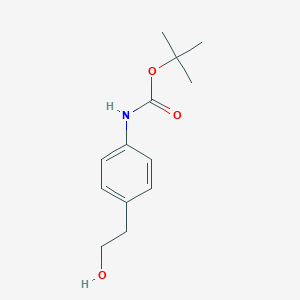
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)
